![molecular formula C7H9N5S2 B12927374 3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 62871-65-2](/img/structure/B12927374.png)
3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core. The molecule is substituted with a methyl group at position 3 and methylsulfanyl (-SCH₃) groups at positions 5 and 7.
Preparation Methods
The synthesis of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors under specific conditions. One common method involves the use of 3-amino-1,2,4-triazole and a suitable aldehyde in the presence of a catalyst such as TsOH (p-toluenesulfonic acid) to form the desired triazolopyrimidine scaffold . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as TsOH, and varying temperatures depending on the specific reaction . Major products formed from these reactions include oxidized or reduced derivatives, substituted triazolopyrimidines, and cyclized heterocycles.
Scientific Research Applications
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structure and biological activities.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The triazolopyrimidine scaffold is highly modular, allowing for functionalization at positions 3, 5, and 7. Below is a detailed comparison of 3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine with similar compounds, focusing on substituent effects, bioactivity, and toxicity.
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations
However, their electron-donating nature may reduce electrophilic reactivity compared to chloro or amino substituents . 5,7-Dione derivatives (e.g., adenosine antagonists) exhibit polar, hydrogen-bonding motifs critical for receptor interactions . Hydrazone moieties (e.g., antiproliferative agents) introduce hydrogen-bond donors/acceptors, enhancing DNA or protein binding .
Therapeutic Applications :
- The target compound’s methylsulfanyl groups may align with kinase inhibition (similar to 3-benzyl-5-chloro derivatives) but require empirical validation .
- Ticagrelor demonstrates the scaffold’s versatility, with a bulky cyclopentyl group and propylthio chain enabling potent P2Y12 antagonism .
Synthetic Accessibility :
- The target compound can be synthesized via regioselective alkylation or [3+2] cycloaddition, as shown for related derivatives .
- Continuous-flow chemistry (used for 3-benzyl-5-chloro derivatives) offers scalability advantages .
Toxicity: 3-Alkyl/aryl-5,7-dione derivatives are noted for very low toxicity, making them promising for CNS applications . Hydrazone derivatives show selective cytotoxicity, sparing non-cancerous cells .
Biological Activity
3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial properties and cytotoxic effects.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring and subsequent methylsulfanylation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound shows a MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial properties .
- Antifungal Activity : It also displays antifungal effects against Candida species with an MIC of 0.83 μM .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (μM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Candida albicans | 0.83 |
Micrococcus luteus | Not specified |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have been performed on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The results indicate that:
- The compound exhibits low toxicity towards these cell lines with IC50 values reaching after prolonged exposure (72 hours), suggesting a favorable therapeutic index .
The biological activity of this compound is attributed to its interaction with specific microbial targets:
- Molecular Docking Studies : Computational studies reveal that the compound binds effectively to bacterial proteins such as MurD and DNA gyrase. Key interactions include hydrogen bonds and hydrophobic interactions that stabilize the binding within the active sites .
Table 2: Binding Interactions with Target Proteins
Protein Target | Interaction Type | Key Residues |
---|---|---|
MurD | Hydrogen bonds | THR36 |
DNA gyrase | Pi-Pi stacking | SER1084, ASP437 |
Case Studies
Several studies have documented the efficacy of this compound in clinical settings:
- In Vivo Studies : Animal models have shown significant reductions in bacterial load when treated with this compound compared to controls.
- Clinical Trials : Early-phase clinical trials are underway to assess its effectiveness in treating resistant bacterial infections.
Q & A
Q. Basic: What are the key methodological considerations for synthesizing 3-methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives?
Answer:
Synthesis typically involves cyclization of precursor amines with nitrous acid (HNO₂) in aqueous ethanol under nitrogen, followed by purification via silica gel chromatography . For example:
- Step 1: React 5-amino-4-chloro-6-(substituted)pyrimidine with NaNO₂ in 50% aqueous ethanol and dichloromethane (30 min, N₂ atmosphere).
- Step 2: Purify intermediates using thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) and confirm structures via 1H NMR and 13C NMR .
- Yield Optimization: Adjust reaction time (e.g., 4–18 hours) and catalyst loading (e.g., Pd(PPh₃)₂Cl₂ for Stille coupling) to improve yields to >80% .
Table 1: Representative Synthesis Parameters
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Cyclization | NaNO₂, EtOH/H₂O, 30 min | 81 | >95% |
Coupling | Pd(PPh₃)₂Cl₂, DMF, 4 h | 90 | 98% |
Q. Basic: How is structural characterization performed for triazolopyrimidine derivatives?
Answer:
- NMR Spectroscopy: 1H NMR (400 MHz, CDCl₃) identifies methylsulfanyl (δ 2.5–2.7 ppm) and triazole protons (δ 8.2–8.5 ppm). 13C NMR confirms carbonyl (C=O, δ 160–170 ppm) and aromatic carbons .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 295.0825 for C₉H₁₁N₆S₂) .
- X-ray Crystallography: Resolves regioselectivity in alkylation (e.g., N3 vs. N1 substitution) .
Q. Advanced: What experimental designs are used to resolve contradictions in reported biological activities (e.g., cannabinoid receptor vs. anti-thrombotic targets)?
Answer:
Contradictory target affinities (e.g., CB2 receptor vs. anti-thrombotic activity ) require:
- Comparative Binding Assays: Perform radioligand displacement (e.g., [³H]CP55,940 for CB2) and thrombin inhibition assays on the same batch of compounds.
- Receptor Profiling: Use TR-FRET-based assays to quantify IC₅₀ values across multiple targets (e.g., c-Met kinase, HDAC6) .
- Structural Analysis: Compare X-ray co-crystallography data with CB2 and thrombin active sites to identify binding motifs .
Table 2: Reported Biological Activities
Derivative | Target | IC₅₀ (μM) | Source |
---|---|---|---|
WXY001 | c-Met kinase | >10 | |
VAS3947 | NADPH oxidase | 0.12 | |
Vipadenant | Adenosine A₂A | 0.009 |
Q. Advanced: How are structure-activity relationships (SAR) explored for optimizing antiproliferative activity?
Answer:
- Scaffold Modification: Replace the triazole core with purine or indazole to enhance c-Met inhibition (IC₅₀ < 0.9 μM) .
- Substituent Effects: Introduce 2-furyl or 4-methoxybenzyl groups at position 7 to improve cytotoxicity (e.g., 90% inhibition of PC3 cells at 10 μM) .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding to HDAC6 or LSD1, followed by SPR validation .
Methodological Workflow:
Synthesize derivatives with varied substituents (e.g., thiosemicarbazide, hydrazone).
Test cytotoxicity against 5 cancer cell lines (e.g., MGC-803, PC3).
Perform ROS assays (DCFH-DA) and apoptosis analysis (Annexin V/PI) for mechanistic insights .
Q. Advanced: What strategies address low solubility in biological assays?
Answer:
- Formulation: Use DMSO/PEG-400 (1:4) for in vitro studies or cyclodextrin complexes for in vivo models .
- Prodrug Design: Introduce acetylated glycosides (e.g., tetra-O-acetyl-D-glucopyranosyl) to enhance aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .
- Salt Formation: React with HCl or sodium citrate to improve pharmacokinetic profiles .
Q. Advanced: How are off-target effects minimized during target validation?
Answer:
- Selectivity Screening: Profile derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- CRISPR Knockout: Use c-Met or HDAC6 KO cell lines to confirm on-target effects .
- Metabolomic Profiling: LC-MS/MS analysis identifies unintended metabolite interactions .
Q. Advanced: What biochemical assays confirm NADPH oxidase inhibition?
Answer:
Properties
CAS No. |
62871-65-2 |
---|---|
Molecular Formula |
C7H9N5S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-methyl-5,7-bis(methylsulfanyl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H9N5S2/c1-12-5-4(10-11-12)6(13-2)9-7(8-5)14-3/h1-3H3 |
InChI Key |
KKEYNBGJNAAFQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)SC)SC)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.